molecular formula C8H7IO3 B1308377 5-Iodo-2-methoxybenzoic acid CAS No. 2786-00-7

5-Iodo-2-methoxybenzoic acid

Cat. No.: B1308377
CAS No.: 2786-00-7
M. Wt: 278.04 g/mol
InChI Key: FVEBPHMWZVPXQS-UHFFFAOYSA-N
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Description

5-Iodo-2-methoxybenzoic acid: is an organic compound with the molecular formula C8H7IO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 on the benzene ring are substituted by an iodine atom and a methoxy group, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methoxybenzoic acid typically involves the iodination of 2-methoxybenzoic acid. One common method includes the reaction of 2-methoxybenzoic acid with iodine in the presence of an oxidizing agent such as periodic acid and an acid catalyst . Another method involves the use of N-iodosuccinimide as the iodinating agent in the presence of a gold catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The process typically includes steps for purification such as crystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-methoxybenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Iodo-2-methoxybenzoic acid is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, it is used in the synthesis of compounds with potential therapeutic properties. Its derivatives may exhibit biological activities such as anti-inflammatory or antimicrobial effects .

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals. It is also used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Iodo-2-methoxybenzoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • 2-Iodo-5-methoxybenzoic acid
  • 2-Methoxybenzoic acid
  • 5-Iodo-2-hydroxybenzoic acid

Comparison: 5-Iodo-2-methoxybenzoic acid is unique due to the presence of both an iodine atom and a methoxy group on the benzene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Compared to 2-Iodo-5-methoxybenzoic acid, the position of the substituents affects the reactivity and the types of reactions it can undergo .

Biological Activity

5-Iodo-2-methoxybenzoic acid (C8H7IO3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to compile and analyze the existing research on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom and a methoxy group attached to a benzoic acid framework. The molecular structure can be represented as follows:

C8H7IO3\text{C}_8\text{H}_7\text{I}\text{O}_3

This structure contributes to its unique chemical reactivity and biological interactions.

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12

2. Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases.

3. Analgesic Effects

The compound has been evaluated for analgesic activity through various models. In animal studies, it exhibited significant pain relief comparable to standard analgesics like ibuprofen. The proposed mechanism includes inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in prostaglandin synthesis involved in pain signaling.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Inhibition of COX enzymes reduces inflammation and pain.
  • Membrane Interaction : Its lipophilic nature allows it to integrate into lipid membranes, disrupting microbial cell integrity.
  • Cytokine Modulation : It modulates immune responses by affecting cytokine production.

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, researchers tested the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated a broad-spectrum activity, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of the compound in a rat model of arthritis. The administration of this compound significantly reduced joint swelling and pain scores compared to control groups, suggesting its potential for treating chronic inflammatory conditions .

Properties

IUPAC Name

5-iodo-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEBPHMWZVPXQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399155
Record name 5-iodo-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2786-00-7
Record name 5-iodo-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 2-Methoxy-5-iodobenzoate obtained in step 1 in Example 27 was stirred in a solvent mixture (10 ml) of water and dioxane containing 4 N hydrogen chloride under heating at 80° C. for 3 hours. The solvent was evaporated to obtain the title compound.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of methyl 5-iodo-2-methoxybenzoate (14 g, 48 mmol), 30% aqueous sodium hydroxide (40 mL) and methanol (200-300 mL) was allowed to stand approximately 2 hours and th&n heated 5 minutes at reflux. The mixture was concentrated and the residue was stirred with water (500 mL). The mixture was treated with 10% hydrochloric acid (200 mL) and then cooled to 10° C. and the solids were collected and dried under vacuum at 90° C. to give 5-iodo-2-methoxybenzoic acid (13.4 g, 48 mmol), m.p. 150°-152° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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